molecular formula C10H10O3 B6319567 4-Acetyl-3-methylbenzoic acid CAS No. 55860-36-1

4-Acetyl-3-methylbenzoic acid

Cat. No.: B6319567
CAS No.: 55860-36-1
M. Wt: 178.18 g/mol
InChI Key: ATLFZUILURZTCQ-UHFFFAOYSA-N
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Description

4-Acetyl-3-methylbenzoic acid is an organic compound with the molecular formula C10H10O3 It is a derivative of benzoic acid, characterized by the presence of an acetyl group at the fourth position and a methyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-acetyl-3-methylbenzoic acid involves the oxidation of 4-methyl acetophenone. The process typically includes the following steps :

    Oxidation: Add 4-methyl acetophenone, water, and anhydrous zinc chloride to a reaction pot. Stir uniformly and slowly heat to 35-45°C. Divide potassium permanganate into five parts and add one part every 15-20 minutes, maintaining the reaction temperature at 48-55°C. After adding all parts, maintain the reaction temperature at 40-45°C for 1.5 hours. Cool to 17-22°C, centrifuge, and bake to obtain the crude product.

    Purification: Mix the crude product with anhydrous acetic acid, heat and reflux for 0.5-1.5 hours, perform hot filtration, centrifuge, and bake to obtain purified this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations to reduce costs and improve yield. The process involves batch oxidation and efficient solvent use to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Bromine in the presence of iron (III) bromide for bromination; concentrated sulfuric acid and nitric acid for nitration.

Major Products:

    Oxidation: 4-carboxy-3-methylbenzoic acid.

    Reduction: 4-(hydroxyethyl)-3-methylbenzoic acid.

    Substitution: 4-bromo-3-methylbenzoic acid, 4-nitro-3-methylbenzoic acid.

Scientific Research Applications

4-Acetyl-3-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetyl-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetyl group can participate in acylation reactions, modifying proteins or other biomolecules. The methyl group may influence the compound’s hydrophobicity and interaction with lipid membranes .

Comparison with Similar Compounds

    4-Acetylbenzoic acid: Lacks the methyl group at the third position.

    3-Methylbenzoic acid: Lacks the acetyl group at the fourth position.

    4-Methylacetophenone: Lacks the carboxylic acid group.

Uniqueness: 4-Acetyl-3-methylbenzoic acid is unique due to the presence of both an acetyl and a methyl group on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern can lead to distinct properties and applications compared to its analogs .

Properties

IUPAC Name

4-acetyl-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-5-8(10(12)13)3-4-9(6)7(2)11/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLFZUILURZTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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